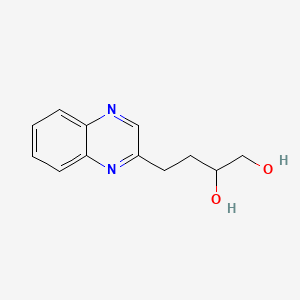

2-(3',4'-Dihydroxybutyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3’,4’-Dihydroxybutyl)quinoxaline is a food metabolite . It has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 .

Physical And Chemical Properties Analysis

2-(3’,4’-Dihydroxybutyl)quinoxaline has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

One significant application of quinoxaline derivatives, including 2-(3',4'-Dihydroxybutyl)quinoxaline, is in the field of antibacterial research. For instance, Dirlam et al. (1979) found that 1-Hydroxy-1-methyl-1,3-dihydrofuro[3,4-b]quinoxaline 4,9-dioxide, a quinoxaline derivative, shows exceptional in vivo activity against bacteria such as Escherichia coli and Salmonella choleraesuis (Dirlam et al., 1979). Moreover, studies by Vieira et al. (2014) on quinoxaline 1,4-dioxide and its derivatives also emphasize their antimicrobial properties, particularly against bacterial and yeast strains (Vieira et al., 2014).

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives have been explored for their neuroprotective effects. Sheardown et al. (1990) identified that 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) is a potent inhibitor of non-NMDA glutamate receptors, offering protection against global ischemia (Sheardown et al., 1990).

Synthesis of Novel Compounds

Research by Morita et al. (1984) shows that quinoxaline and benzimidazole derivatives can be synthesized from L-rhamnose and L-fucose under specific conditions, yielding compounds like 2-(2′R,3′S)-2-(2′,3′-dihydroxybutyl)quinoxaline (Morita et al., 1984).

Pesticidal Activities

Quinoxaline derivatives have been investigated for their potential as pesticides. Liu et al. (2020) synthesized novel quinoxaline derivatives and found that they exhibited herbicidal, fungicidal, and insecticidal activities, suggesting their use in agricultural contexts (Liu et al., 2020).

Corrosion Inhibition

In the context of materials science, Zarrouk et al. (2014) studied the role of quinoxalines as corrosion inhibitors for copper, highlighting the importance of molecular structure in determining their efficacy (Zarrouk et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2-(3’,4’-Dihydroxybutyl)quinoxaline is not available, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Eigenschaften

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-4,7,10,15-16H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCLMYCHHSCHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661930 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3',4'-Dihydroxybutyl)quinoxaline | |

CAS RN |

80840-08-0 |

Source

|

| Record name | 4-(Quinoxalin-2-yl)butane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

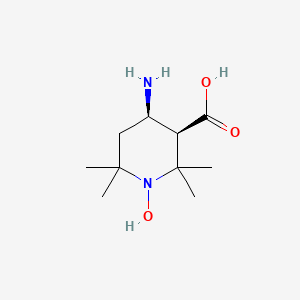

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)